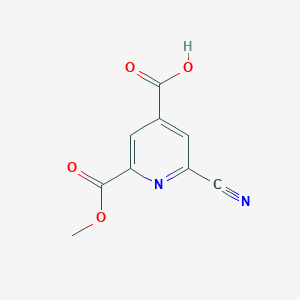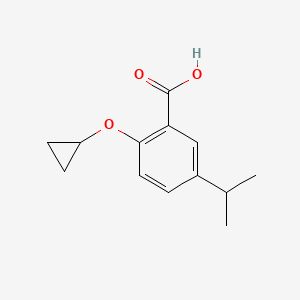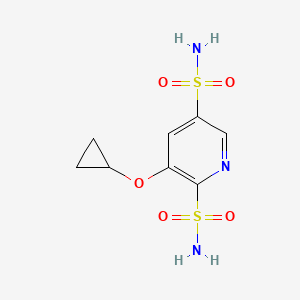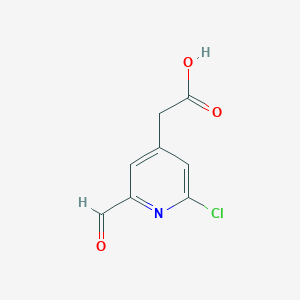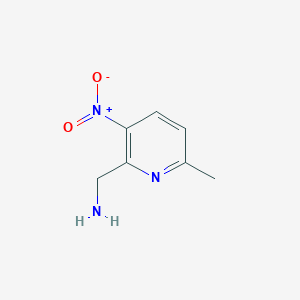
(6-Methyl-3-nitropyridin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and a nitro group at the 3rd position on the pyridine ring, along with a methylamine group at the 2nd position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE typically involves the nitration of 6-methylpyridine followed by the introduction of the methylamine group. One common method involves the reaction of 6-methylpyridine with nitric acid to form 6-methyl-3-nitropyridine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methylamine group .
Industrial Production Methods: Industrial production of (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE often involves large-scale nitration and amination processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form 6-methyl-3-aminopyridine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Reduction: 6-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
6-Methyl-3-nitropyridine: Similar structure but lacks the methylamine group.
2-Amino-6-methyl-3-nitropyridine: Similar structure with an amino group instead of a methylamine group.
Uniqueness: (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE is unique due to the presence of both the nitro and methylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
(6-methyl-3-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-8)9-5/h2-3H,4,8H2,1H3 |
Clave InChI |
OTBBRMKDBQKANP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)[N+](=O)[O-])CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


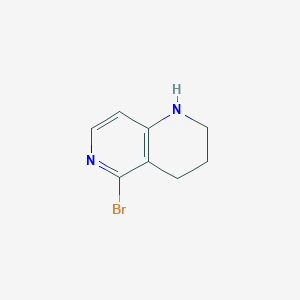
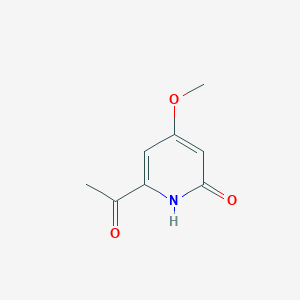

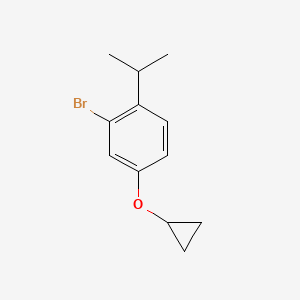
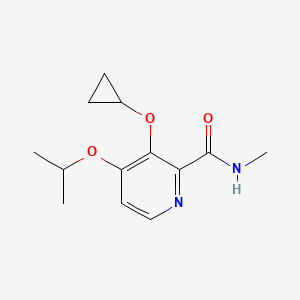
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
